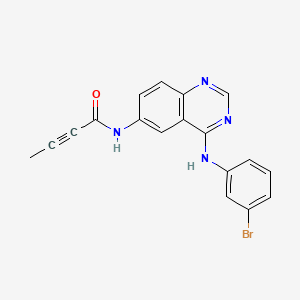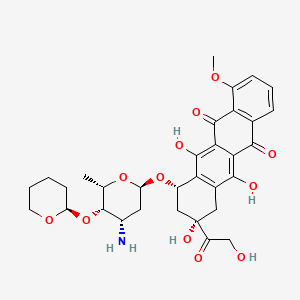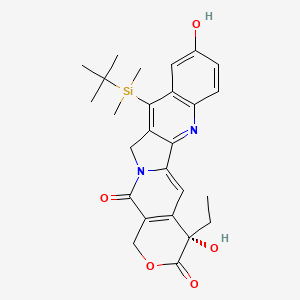
U-73343
描述
U-73343 是一种化学化合物,也称为 1-[6-[((17β)-3-甲氧基雌甾-1,3,5[10]-三烯-17-基)氨基]己基]-2,5-吡咯烷二酮。它是 U-73122 的非活性类似物,通常用作科学研究中的阴性对照。 This compound 以其剂量依赖性抑制酸分泌的能力而闻名 .
科学研究应用
U-73343 具有多种科学研究应用,包括:
磷脂酶 C 信号传导: This compound 用于研究磷脂酶 C 信号传导在调节沙鼠 Reissner 膜中上皮钠通道功能中的作用.
磷脂酶 C 抑制的阴性对照: This compound 用作机械刺激细胞及其邻近细胞中磷脂酶 C 抑制的阴性对照.
G 蛋白偶联受体激活的评估: This compound 用于评估 G 蛋白偶联 1-磷脂酰肌醇-磷酸二酯酶或磷脂酶 C 在受体介导的细胞激活中的参与.
作用机制
U-73343 在磷脂酶 C 下游发挥作用,阻断受体介导的磷脂酶 D 激活。 它通过与参与酸分泌调节的特定分子靶点和途径相互作用来抑制酸分泌 .
生化分析
Biochemical Properties
U 73343 is known to interact with various enzymes and proteins in biochemical reactions . It functions downstream of phospholipase C to block receptor-mediated phospholipase D activation .
Cellular Effects
U 73343 has been observed to have effects on various types of cells and cellular processes . It influences cell function by modulating the activity of phospholipase C, which plays a crucial role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, U 73343 exerts its effects through binding interactions with biomolecules and modulation of enzyme activity . It is known to inhibit the activity of phospholipase C, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of U 73343 have been observed to change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of U 73343 in animal models vary with different dosages
Metabolic Pathways
U 73343 is involved in metabolic pathways through its interaction with enzymes such as phospholipase C
准备方法
U-73343 的合成涉及多个步骤,从中间体的制备开始。合成路线通常包括以下步骤:
中间体的形成: 第一步涉及中间体的制备,该中间体随后用于后续反应。
偶联反应: 中间体与 3-甲氧基雌甾-1,3,5[10]-三烯-17-胺发生偶联反应,形成所需产物。
化学反应分析
U-73343 经历了各种化学反应,包括:
酸分泌抑制: this compound 剂量依赖性地抑制酸分泌,无论刺激物如何。
与试剂的相互作用: This compound 与组胺、卡巴胆碱和 dbcAMP 等试剂相互作用,导致胃腺中氨基比林积累的抑制.
相似化合物的比较
U-73343 是 U-73122 的非活性类似物,U-73122 是磷脂酶 C 和 5-脂氧合酶的有效抑制剂。 与 U-73122 不同,this compound 不抑制磷脂酶 C 活性,并在涉及磷脂酶 C 抑制的实验中用作阴性对照 . 其他类似化合物包括:
U-73122: 磷脂酶 C 和 5-脂氧合酶的有效抑制剂。
Xestospongin C: 另一种用于研究磷脂酶信号通路.
This compound 的独特之处在于它能够用作阴性对照,为涉及磷脂酶 C 抑制的实验提供比较基线。
属性
IUPAC Name |
1-[6-[[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N2O3/c1-29-16-15-23-22-10-8-21(34-2)19-20(22)7-9-24(23)25(29)11-12-26(29)30-17-5-3-4-6-18-31-27(32)13-14-28(31)33/h8,10,19,23-26,30H,3-7,9,11-18H2,1-2H3/t23-,24-,25+,26+,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHWFIUASFBCKN-ZRJUGLEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2NCCCCCCN4C(=O)CCC4=O)CCC5=C3C=CC(=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2NCCCCCCN4C(=O)CCC4=O)CCC5=C3C=CC(=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2036740 | |
| Record name | 1-(6-(((17beta)-3-methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl)-2,5-Pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2036740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142878-12-4 | |
| Record name | U 73343 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142878124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(6-(((17beta)-3-methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl)-2,5-Pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2036740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[6-((17b-3-Methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl]-2,5-pyrrolidinedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | U-73343 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2C4J8704C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















